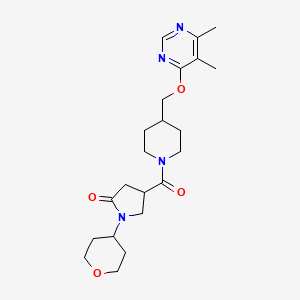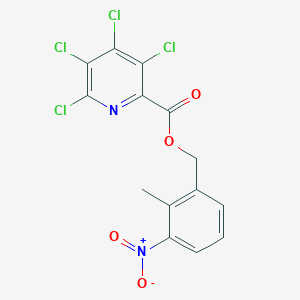
N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide is a compound that can be presumed to have a furan ring attached to a benzyl group, which is further linked to a cyclopropane ring bearing a sulfonamide functional group. While the specific compound is not directly studied in the provided papers, similar compounds with furan rings and sulfonamide groups have been synthesized and characterized, indicating the relevance of these structural motifs in chemical research .
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves multi-step reactions. For instance, the synthesis of 4-((furan-2-ylmethyl)amino)benzoic acid and related compounds was achieved by a two-step reaction, which suggests that a similar approach might be applicable for synthesizing N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide . Additionally, asymmetric cyclopropanation methods have been developed using rhodium(II) catalysis, which could potentially be adapted for the synthesis of cyclopropane-containing sulfonamides .
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide has been elucidated using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction . Density functional theory (DFT) calculations are often used to predict and confirm the molecular geometry, as seen in the studies of related sulfonamide compounds .
Chemical Reactions Analysis
While the specific chemical reactions of N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide are not detailed in the provided papers, the reactivity of the furan ring and the sulfonamide group in similar compounds has been extensively studied. The furan ring can participate in various organic reactions due to its aromatic and electron-rich nature, while the sulfonamide group is known for its stability and ability to engage in hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide, such as their electrostatic potential, frontier molecular orbitals, and thermal stability, have been investigated using DFT and thermal analysis techniques . These studies provide insights into the stability, electronic structure, and potential reactivity of the compounds, which could be extrapolated to N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide.
Aplicaciones Científicas De Investigación
Synthetic Applications
One area of research focuses on the synthesis and docking studies of new diaryl furan derivatives, including analogs similar to N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide. These compounds have been designed and docked against homology models of human enzymes involved in the inflammatory pathway, such as cyclooxygenase-2 (COX-2), lipoxygenase, and thromboxane synthase. This research aims to develop potent anti-inflammatory and antithrombotic drugs. Docking studies revealed that diaryl furan molecules exhibit good binding affinity towards mouse COX-2 and are likely to have superior thromboxane synthase and COX-2 selectivity (Sekhar et al., 2009).
Catalytic Reactions
Research into catalytic reactions involving cyclopropanes has shown significant interest in the synthesis of γ-benzo[b]furanyl malonates through the Friedel-Crafts alkylation of benzo[b]furan with activated cyclopropanes. These reactions, catalyzed by calcium(II) complexes, proceed with complete regioselectivity and yield a variety of functionally diverse molecules, demonstrating the utility of cyclopropanes in constructing complex molecular architectures (Maloney et al., 2018).
Enzyme Inhibition Studies
In the realm of biochemical research, aromatic sulfonamide inhibitors, which are structurally related to N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide, have been investigated for their inhibitory activity against carbonic anhydrase isoenzymes. These studies aim to identify new therapeutic agents by exploring the inhibitory effects of sulfonamide derivatives on enzyme activity, offering insights into the design of enzyme inhibitors with potential medical applications (Supuran et al., 2013).
Cyclopropanation Reactions
Another study focuses on the catalytic, enantioselective cyclopropanation of allylic alcohols using bis(iodomethyl)zinc, showcasing the versatility of cyclopropanes in synthetic chemistry. This research highlights the critical experimental conditions for achieving high stereoselectivity in the formation of cyclopropane derivatives, providing a foundation for the synthesis of complex organic molecules with precise control over their stereochemistry (Denmark & O'connor, 1997).
Propiedades
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-19(17,14-5-6-14)15-9-11-1-3-12(4-2-11)13-7-8-18-10-13/h1-4,7-8,10,14-15H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTONFZDFDGCIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

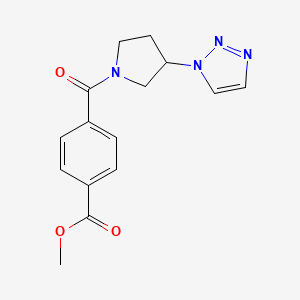
![Methyl 5-cyano-2-hydroxy-4-(2-methylphenyl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3,4-dihydropyridine-3-carboxylate](/img/structure/B3011867.png)
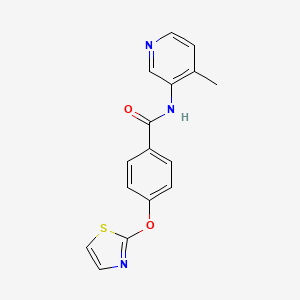


![2-Boc-2-azaspiro[4.5]decane-6-amine](/img/structure/B3011871.png)
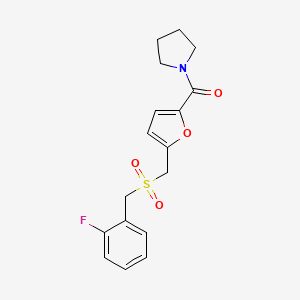
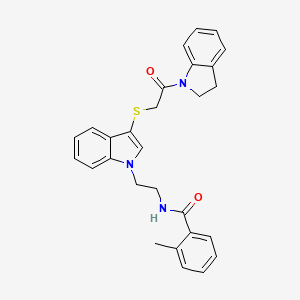
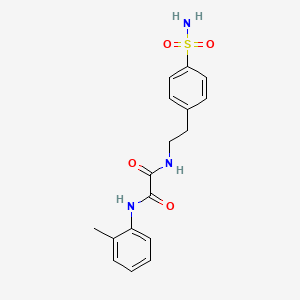
![7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3011880.png)
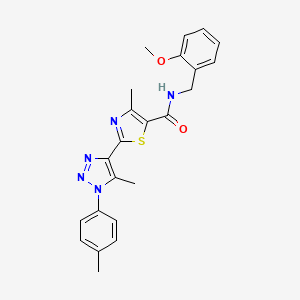
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride](/img/structure/B3011883.png)
